3-Chloro-4,5-dimethoxybenzaldehyde 3-Chloro-4,5-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 18268-68-3
VCID: VC21074203
InChI: InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
SMILES: COC1=C(C(=CC(=C1)C=O)Cl)OC
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

3-Chloro-4,5-dimethoxybenzaldehyde

CAS No.: 18268-68-3

Cat. No.: VC21074203

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4,5-dimethoxybenzaldehyde - 18268-68-3

Specification

CAS No. 18268-68-3
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name 3-chloro-4,5-dimethoxybenzaldehyde
Standard InChI InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Standard InChI Key AMZCHEDPEAQEMC-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)C=O)Cl)OC
Canonical SMILES COC1=C(C(=CC(=C1)C=O)Cl)OC

Introduction

Chemical Structure and Properties

Molecular Characteristics

3-Chloro-4,5-dimethoxybenzaldehyde is an aromatic aldehyde with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. The compound features a benzene ring with three key functional groups: an aldehyde group (-CHO), a chlorine atom at position 3, and two methoxy groups (-OCH₃) at positions 4 and 5. This unique substitution pattern contributes to the compound's distinct chemical behavior and applications.

Physical Properties

The physical properties of 3-Chloro-4,5-dimethoxybenzaldehyde are influenced by its functional groups. The compound typically appears as a crystalline solid at room temperature. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups creates an interesting electronic distribution that affects its reactivity patterns and solubility properties.

Structural Identification

The compound can be identified using various analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Its unique structural features are reflected in specific spectroscopic patterns that allow for unambiguous identification.

Table 1: Key Identifiers for 3-Chloro-4,5-dimethoxybenzaldehyde

ParameterValue
Molecular FormulaC₉H₉ClO₃
Molecular Weight200.62 g/mol
CAS Number18268-68-3
IUPAC Name3-chloro-4,5-dimethoxybenzaldehyde

Synthesis Methods

Classical Synthesis Approaches

Several synthetic routes exist for the preparation of 3-Chloro-4,5-dimethoxybenzaldehyde. Classical approaches typically involve chlorination of 4,5-dimethoxybenzaldehyde using appropriate chlorinating agents. The strategic placement of the chlorine atom at position 3 requires careful control of reaction conditions to ensure regioselectivity.

Modern Synthetic Methods

Modern synthesis methods for 3-Chloro-4,5-dimethoxybenzaldehyde often involve more sophisticated approaches that offer improved yields, greater selectivity, and more environmentally friendly conditions compared to classical methods. These approaches may include metal-catalyzed reactions, microwave-assisted synthesis, or continuous flow chemistry techniques.

Table 2: Common Synthetic Routes for 3-Chloro-4,5-dimethoxybenzaldehyde

Synthetic MethodKey ReagentsTypical ConditionsAdvantages
Direct Chlorination4,5-dimethoxybenzaldehyde, SOCl₂ or PCl₅Moderate temperature, inert atmosphereStraightforward process
Formylation Route3-chloro-4,5-dimethoxybenzene, formylating agentsLow temperature, Lewis acid catalystHigh regioselectivity
Oxidation Method3-chloro-4,5-dimethoxybenzyl alcohol, oxidizing agentsControlled oxidation conditionsClean conversion

Chemical Reactivity

Aldehyde Functionality

As an aromatic aldehyde, 3-Chloro-4,5-dimethoxybenzaldehyde exhibits the characteristic reactivity of the carbonyl group. This includes nucleophilic addition reactions, reductive pathways, oxidative transformations, and condensation reactions. The reactivity of the aldehyde group is modulated by the electronic effects of the chloro and methoxy substituents.

Halogen Chemistry

The presence of a chlorine atom at position 3 provides opportunities for further functionalization through various metal-catalyzed cross-coupling reactions. The chlorine can be displaced by nucleophiles or used as a handle for carbon-carbon bond formation, making this compound a versatile intermediate in organic synthesis.

Methoxy Group Interactions

The two methoxy groups at positions 4 and 5 contribute electron density to the aromatic ring through resonance, affecting the reactivity of both the ring and the aldehyde functionality. These groups can also undergo dealkylation reactions under specific conditions, providing additional functionalization options.

Applications in Organic Synthesis

Building Block for Complex Molecules

3-Chloro-4,5-dimethoxybenzaldehyde serves as an important building block in the synthesis of more complex molecules. The aldehyde group provides a reactive site for carbon chain extension through condensation reactions such as aldol reactions, Wittig reactions, and reductive amination.

Heterocyclic Chemistry

The compound has significant applications in heterocyclic chemistry, where it can be utilized in the construction of various heterocyclic systems. These heterocycles often form the core structures of bioactive compounds, including pharmaceuticals and agrochemicals.

Natural Product Synthesis

In natural product chemistry, 3-Chloro-4,5-dimethoxybenzaldehyde can serve as a key intermediate in the synthesis of natural products or their analogs. The specific substitution pattern of this compound allows for the strategic construction of more complex molecular architectures found in nature.

Table 3: Key Reactions Involving 3-Chloro-4,5-dimethoxybenzaldehyde

Reaction TypeReagentsProductsPotential Applications
Wittig ReactionPhosphorus ylidesSubstituted styrenesPharmaceutical intermediates
Reductive AminationAmines, reducing agentsBenzylaminesBioactive compounds
Aldol CondensationKetones, baseβ-hydroxy aldehydesNatural product synthesis
OxidationOxidizing agentsCarboxylic acidsBuilding blocks for polymers
ReductionReducing agentsBenzyl alcoholsSpecialty chemicals

Biochemical Significance

Enzyme Interactions

3-Chloro-4,5-dimethoxybenzaldehyde may interact with various enzymatic systems due to its specific substitution pattern. The compound's structure allows it to potentially bind to enzyme active sites, making it relevant for biochemical studies and enzyme inhibition investigations.

Metabolic Pathways

Understanding the metabolism of 3-Chloro-4,5-dimethoxybenzaldehyde is important for evaluating its potential applications and safety profiles. The metabolic fate of this compound may involve oxidation, reduction, conjugation, or other biotransformation pathways.

Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Chloro-4,5-dimethoxybenzaldehyde and its derivatives have been explored for potential biological activities. The compound's unique substitution pattern provides a scaffold that can be modified to target specific biological receptors or pathways.

Analytical Chemistry

The compound may serve as a standard or reference material in analytical chemistry, particularly in the development and validation of methods for detecting and quantifying substituted aromatic aldehydes in various matrices.

Material Science

Derivatives of 3-Chloro-4,5-dimethoxybenzaldehyde have potential applications in material science, where they might be incorporated into polymers, liquid crystals, or other functional materials with specific optical, electronic, or mechanical properties.

Structure-Activity Relationships

Electronic Effects

The electronic properties of 3-Chloro-4,5-dimethoxybenzaldehyde, influenced by the interplay between the electron-withdrawing chloro group and the electron-donating methoxy groups, contribute significantly to its chemical behavior and potential biological activities.

Comparison with Related Compounds

Comparing 3-Chloro-4,5-dimethoxybenzaldehyde with related substituted benzaldehydes provides insights into structure-activity relationships and helps in understanding how specific structural modifications affect chemical reactivity and biological properties.

Table 4: Comparison with Related Benzaldehydes

CompoundKey Structural DifferencesImpact on Reactivity
BenzaldehydeLacks substituentsHigher carbonyl reactivity, less steric hindrance
4,5-DimethoxybenzaldehydeLacks chlorineMore electron-rich ring, different electronic distribution
3-ChlorobenzaldehydeLacks methoxy groupsMore electron-deficient, altered regioselectivity
3,4,5-TrimethoxybenzaldehydeMethoxy instead of chlorine at position 3More electron-rich system, different reactivity pattern

Analytical Methods

Spectroscopic Identification

Various spectroscopic techniques are employed for the identification and characterization of 3-Chloro-4,5-dimethoxybenzaldehyde. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Chromatographic Analysis

Chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the quantitative analysis of 3-Chloro-4,5-dimethoxybenzaldehyde in various matrices. These techniques allow for the separation and quantification of the compound from complex mixtures.

X-ray Crystallography

X-ray crystallography provides detailed information about the three-dimensional structure of 3-Chloro-4,5-dimethoxybenzaldehyde in the solid state. This information is valuable for understanding intermolecular interactions and crystal packing arrangements.

Future Research Directions

Synthetic Methodology Development

Future research may focus on developing more efficient, selective, and environmentally friendly methods for the synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde and its derivatives. This could involve the exploration of novel catalytic systems, green chemistry approaches, or innovative reaction conditions.

Biological Activity Exploration

Investigation of the potential biological activities of 3-Chloro-4,5-dimethoxybenzaldehyde and its derivatives represents an important area for future research. This may include screening for antimicrobial, anticancer, anti-inflammatory, or other activities of pharmacological interest.

Novel Applications

Exploring novel applications of 3-Chloro-4,5-dimethoxybenzaldehyde in fields such as materials science, nanotechnology, and chemical biology could lead to innovative uses for this versatile compound.

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